molecular formula C26H27NO B5130379 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide

2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide

Katalognummer B5130379
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: ONNQCVJTTVXIRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as phosphodiesterase inhibitors and has been shown to have a wide range of effects on the human body.

Wirkmechanismus

2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 works by inhibiting the activity of phosphodiesterase type 5 (PDE5), an enzyme that is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 increases the levels of cGMP in the body, which leads to vasodilation and other beneficial effects.
Biochemical and Physiological Effects:
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 has been shown to have a wide range of biochemical and physiological effects on the human body. These effects include vasodilation, anti-inflammatory effects, and antithrombotic effects. 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 has also been shown to have a positive effect on pulmonary arterial hypertension, reducing pulmonary arterial pressure and improving exercise capacity.

Vorteile Und Einschränkungen Für Laborexperimente

2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying the effects of PDE5 inhibition. However, 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.

Zukünftige Richtungen

There are several potential future directions for research on 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272. One area of interest is the potential use of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 in the treatment of pulmonary hypertension and other cardiovascular conditions. Another area of interest is the potential use of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential therapeutic applications of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272.

Synthesemethoden

The synthesis of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 involves the reaction of 2-phenylethylamine with 2,2-bis(4-methylphenyl)cyclopropanecarboxylic acid chloride. This reaction results in the formation of the amide bond between the two molecules, resulting in the formation of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272.

Wissenschaftliche Forschungsanwendungen

2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of effects on the human body, including vasodilation, anti-inflammatory effects, and antithrombotic effects. These effects make 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 a promising candidate for the treatment of a wide range of conditions, including pulmonary hypertension, erectile dysfunction, and stroke.

Eigenschaften

IUPAC Name

2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-19-8-12-22(13-9-19)26(23-14-10-20(2)11-15-23)18-24(26)25(28)27-17-16-21-6-4-3-5-7-21/h3-15,24H,16-18H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNQCVJTTVXIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.